molecular formula C13H10ClN3O2 B5526043 N'-(3-chlorobenzoyl)nicotinohydrazide

N'-(3-chlorobenzoyl)nicotinohydrazide

Cat. No.: B5526043
M. Wt: 275.69 g/mol
InChI Key: UXCITMGUXWZDQG-UHFFFAOYSA-N
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Description

N'-(3-Chlorobenzoyl)nicotinohydrazide is a nicotinohydrazide derivative synthesized via the acylation of isonicotinohydrazide with 3-chlorobenzoyl chloride . This compound exhibits notable biological activities, including antituberculosis (MIC = 25 ppm against Mycobacterium tuberculosis H37Rv) and broad-spectrum antibacterial effects (MIC = 0.39 ppm against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli) . The iron(III) complex shows shifts in UV-Vis λmax (265 nm vs. 268 nm in the ligand) and IR spectra (C=O stretch at 1648 cm⁻¹ vs. 1640 cm⁻¹ in the ligand), confirming metal-ligand interactions .

Properties

IUPAC Name

N'-(3-chlorobenzoyl)pyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c14-11-5-1-3-9(7-11)12(18)16-17-13(19)10-4-2-6-15-8-10/h1-8H,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCITMGUXWZDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Metal Complexation and Stability

  • Iron(III) Complex: The bis(N'-(3-chlorobenzoyl)isonicotinohydrazide)iron(III) complex demonstrates enhanced thermal stability compared to the free ligand. IR spectra reveal Fe–O (545 cm⁻¹) and Fe–N (491 cm⁻¹) bonds, confirming octahedral coordination geometry .

Structural and Supramolecular Features

  • Hydrogen Bonding and Planarity: Intramolecular O–H⋯N hydrogen bonds in compounds like (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate stabilize planar conformations (dihedral angles: 0.74°–12.8° between aromatic rings). Enhanced planarity may improve target binding .
  • Chelate Ring Stacking: Mercury(II) halide complexes with nicotinohydrazide ligands exhibit recurrent chelate ring stacking, influencing crystal packing and stability. For example, [Hg(μ-L)BrHgBr₂]ₙ shows Hg⋯π interactions critical for supramolecular assembly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(3-chlorobenzoyl)nicotinohydrazide
Reactant of Route 2
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